Methoxybenzoquinone

Descripción general

Descripción

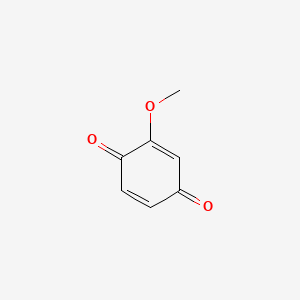

Methoxybenzoquinone (MBQ), a derivative of 1,4-benzoquinone, features a methoxy (-OCH₃) substituent on the aromatic ring. Its molecular formula is C₇H₆O₃, with a molecular weight of 138.12 g/mol (CAS: 2880-58-2) . This compound is synthesized via catalytic oxidation of methoxybenzene using oxidizing agents like palladium(II) acetate or sodium metaperiodate . MBQ is notable for its redox activity, making it relevant in organic synthesis, lignin valorization, and biosensor development .

Mecanismo De Acción

Target of Action

Methoxybenzoquinone, a derivative of benzoquinone, is primarily known for its antimicrobial properties . It is produced by certain species of insects, such as Tribolium beetles . The primary targets of this compound are various species of bacteria and yeasts . These organisms are affected by the compound, which alters their growth .

Mode of Action

It is known that benzoquinone derivatives, including this compound, interact with dna . Some of these compounds induce double strand DNA breaks and mediate DNA cleavage . The specific interactions of this compound with its targets are yet to be elucidated.

Biochemical Pathways

It is known that benzoquinone derivatives can have a significant impact on microbial growth . For instance, the presence of a related compound, methyl-1,4-benzoquinone (MBQ), has been shown to alter the growth of all tested species of bacteria and yeasts

Result of Action

The presence of this compound results in altered growth in microbial species . Specifically, bacteria respond more negatively than yeasts to the presence of this compound . All tested bacteria species showed reduced growth in the presence of this compound . Some yeast species, however, were more tolerant to the presence of the compound .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of benzoquinone derivatives by Tribolium beetles is thought to be a defense mechanism against potential predators in their stored grain environment The effectiveness of this compound as an antimicrobial may therefore be influenced by the specific environmental context in which it is used

Análisis Bioquímico

Biochemical Properties

Methoxybenzoquinone plays a significant role in biochemical reactions due to its redox properties. It acts as an electron carrier in various biochemical processes. This compound interacts with enzymes such as oxidoreductases, which facilitate electron transfer reactions. These interactions are crucial for maintaining cellular redox balance and energy production. Additionally, this compound can form covalent bonds with thiol groups in proteins, affecting their function and stability .

Cellular Effects

This compound has diverse effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to changes in gene expression and activation of stress response pathways. It also affects cellular metabolism by altering the activity of key metabolic enzymes, impacting processes such as glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo redox cycling, generating ROS. These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. This compound can also inhibit or activate enzymes by forming covalent adducts with their active sites. This compound can modulate gene expression by affecting transcription factors and signaling pathways involved in oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound can lead to cumulative oxidative damage in cells, affecting their function and viability. In vitro and in vivo studies have shown that this compound can have both immediate and delayed effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can be toxic and cause adverse effects, including tissue damage and organ dysfunction. Studies have shown that there is a threshold dose beyond which the toxic effects of this compound become pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in its metabolism and detoxification. This compound can also affect metabolic flux by altering the levels of key metabolites, impacting cellular energy production and redox balance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, such as mitochondria, where it exerts its effects on cellular metabolism and redox balance .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. Its localization can influence its interactions with biomolecules and its ability to modulate cellular processes .

Actividad Biológica

Methoxybenzoquinone, specifically 2-methoxybenzoquinone (2-MBQ) and its derivatives, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and immunology. Quinones are known for their diverse biological effects, including cytotoxicity against cancer cells and modulation of immune responses. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Methoxybenzoquinones are derived from benzoquinones, characterized by the presence of methoxy groups that enhance their hydrophobicity and biological activity. The structure of 2-methoxybenzoquinone is shown below:

The presence of methoxy groups influences the compound's solubility and reactivity, which are crucial for its biological functions.

Anticancer Properties

Research has demonstrated that methoxybenzoquinones exhibit significant cytotoxic activity against various cancer cell lines. A study investigating the effects of fermented wheat germ revealed that 2-MBQ and 2,6-dithis compound (2,6-DMBQ) were released during fermentation and showed increased cytotoxic effects against human cancer cells. The study reported an increase in the concentration of these compounds over time, with notable cytotoxicity observed at concentrations as low as 0.415 mg/g for 2-MBQ after 48 hours of fermentation .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Compound | Concentration (mg/g) | % Cytotoxicity (after 48h) |

|---|---|---|

| 2-MBQ | 0.415 | High |

| 2,6-DMBQ | 0.252 | Moderate |

The mechanism behind this cytotoxicity involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. Quinones can act as Michael acceptors, leading to alkylation of cellular macromolecules such as proteins and DNA, ultimately disrupting cellular function .

Immunomodulatory Effects

Methoxybenzoquinones also exhibit immunomodulatory properties . They can enhance immune responses by stimulating the activity of immune cells such as macrophages and natural killer cells. The conversion of glycosylated forms to non-glycosylated forms during fermentation enhances their bioactivity, suggesting a potential role in developing dietary supplements aimed at boosting immunity .

Mechanistic Insights

The biological activity of methoxybenzoquinones can be attributed to several mechanisms:

- Redox Cycling : Methoxybenzoquinones can undergo redox cycling, producing ROS that alter cellular redox status and induce oxidative stress .

- Enzyme Modulation : These compounds can modulate the activity of detoxification enzymes such as glutathione S-transferases (GST) and NAD(P)H:quinone oxidoreductase (NQO1), contributing to their protective effects against toxins .

- Protein Modification : The electrophilic nature of quinones allows them to modify key proteins involved in cell signaling pathways, leading to altered cellular responses .

Case Studies

- Wheat Germ Fermentation Study :

- In Vitro Cytotoxicity Assessment :

Aplicaciones Científicas De Investigación

Anticancer Properties

Methoxybenzoquinone derivatives have shown promising results in cancer treatment. Research indicates that these compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and reactive oxygen species (ROS) generation.

Case Studies

- Inhibition of Cancer Cell Lines : A study evaluated the anticancer effects of a this compound analog (ABQ-3) against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The compound demonstrated significant cytotoxicity with IC50 values of 5.22 µM for HCT-116 and 7.46 µM for MCF-7, outperforming cisplatin, a standard chemotherapy drug .

- Mechanistic Insights : Further investigations revealed that this compound compounds induce apoptosis in cancer cells by generating ROS and depleting glutathione levels, which are critical for cellular antioxidant defenses .

Reactivity and Toxicity Mechanisms

The reactivity of this compound with cellular nucleophiles is a crucial aspect of its biological activity. Studies have shown that it reacts with thiols such as cysteine and glutathione, leading to potential cytotoxic effects.

Reactivity Profile

- Covalent Binding : this compound exhibits high reactivity towards thiols, which may lead to covalent modifications of proteins and other biomolecules. This property is linked to both its therapeutic potential and toxicity .

- Rate Constants : The rate constants for reactions with thiols have been quantified, indicating a strong tendency for this compound to engage in covalent addition reactions that could deplete cellular antioxidants .

Synthesis and Bioavailability

The synthesis of this compound derivatives can be achieved through various methods, including fermentation processes using lactic acid bacteria. This approach has been explored to enhance the bioavailability of these compounds from natural sources.

Fermentation Studies

- Enhanced Production : Research has demonstrated that fermentation of wheat germ by specific lactic acid bacteria significantly increases the yield of bioactive methoxybenzoquinones, suggesting a viable method for producing these compounds in higher concentrations .

Structure-Toxicity Relationships

Understanding the structure-toxicity relationships of methoxybenzoquinones is essential for predicting their biological effects. Quantitative structure-toxicity relationship (QSTR) analyses have been conducted to correlate chemical structure with cytotoxicity profiles.

Findings from QSTR Analyses

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing methoxybenzoquinone derivatives, and how can purity be validated?

- Methodological Answer : Synthesis typically involves oxidation of methoxyphenols using agents like Fremy’s salt or enzymatic catalysts. Post-synthesis, validate purity via HPLC (≥95% purity threshold) and characterize using H/C NMR and IR spectroscopy. For reproducibility, document solvent ratios, reaction temperatures, and catalyst loadings in the experimental section .

- Data Reporting : Include retention times (HPLC), spectral peaks (NMR: δ 6.8–7.2 ppm for quinoid protons), and elemental analysis (C, H, O ±0.3% theoretical values) .

Q. How do physicochemical properties (e.g., solubility, stability) of this compound impact experimental design?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO, ethanol) dictates reaction media selection. Stability studies under varying pH (4–9) and temperatures (4°C–25°C) are critical for storage protocols. Use UV-Vis spectroscopy to monitor degradation (λmax 250–300 nm) .

Q. What spectroscopic techniques are most reliable for distinguishing this compound isomers?

- Methodological Answer : Combine H NMR (chemical shifts for methoxy groups: δ 3.8–4.0 ppm) with mass spectrometry (EI-MS molecular ion peaks at m/z 152–154). For structural ambiguity, employ X-ray crystallography or 2D NMR (COSY, NOESY) .

Advanced Research Questions

Q. How can contradictory data on this compound’s redox behavior be resolved?

- Methodological Answer : Discrepancies in redox potentials (e.g., cyclic voltammetry vs. spectrophotometric assays) arise from solvent polarity or reference electrode calibration. Replicate experiments under standardized conditions (e.g., 0.1 M KCl electrolyte, Ag/AgCl reference) and apply the Nernst equation for normalization .

- Contradiction Analysis : Use statistical tools (ANOVA, t-tests) to compare datasets and identify outliers. Cross-validate with DFT calculations to model electron-transfer pathways .

Q. What strategies optimize this compound’s bioactivity in cellular assays while minimizing cytotoxicity?

- Methodological Answer : Conduct dose-response curves (IC50 values) across cell lines (e.g., HeLa, MCF-7) with controls for ROS generation. Use flow cytometry to differentiate apoptosis (Annexin V staining) from necrosis (propidium iodide). Adjust substituent groups (e.g., hydroxyl vs. methyl) to modulate redox activity .

Q. How can computational models predict this compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using Protein Data Bank structures (e.g., NADPH oxidase). Validate binding affinities (ΔG values) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Account for solvent effects via implicit/explicit solvation models .

Q. Literature and Data Analysis

Q. What are effective strategies for navigating contradictory literature on this compound’s mechanistic pathways?

- Methodological Answer : Systematically categorize studies by experimental conditions (pH, temperature) and model systems (in vitro vs. in vivo). Use citation tracking tools (Web of Science, Scopus) to identify consensus or paradigm shifts. Apply the FINER framework to assess study relevance and novelty .

Q. How should researchers design experiments to address gaps in this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Prioritize synthesizing analogs with systematic substituent variations (e.g., para/meta methoxy groups). Use principal component analysis (PCA) to correlate structural descriptors (logP, Hammett constants) with bioactivity. Include negative controls (e.g., benzoquinone without methoxy) .

Q. Reproducibility and Ethics

Q. What metadata is essential for ensuring reproducibility in this compound studies?

- Methodological Answer : Report batch-specific details (supplier, CAS RN), storage conditions (desiccated, inert atmosphere), and instrument calibration data (e.g., NMR magnet strength). Adhere to FAIR data principles by depositing raw spectra in repositories like Zenodo .

Q. How can researchers ethically address discrepancies between preliminary and published data?

Comparación Con Compuestos Similares

Structural Isomers and Regioisomers

Methoxybenzoquinone exhibits regioisomerism depending on the position of the methoxy group. Key isomers include:

- 2-Methoxy-1,4-benzoquinone: Synthesized via oxidation of lignin model monomers (e.g., apocynol) using mesoporous silica catalysts (MCM-41, MCM-48) .

- 3-Methoxy-1,4-benzoquinone: Forms during Diels-Alder reactions with styrenes, confirmed by X-ray crystallography to dominate over the 2-methoxy isomer due to steric and electronic factors .

Table 1: Regioisomer Comparison

Substituted Benzoquinones

2,6-Dithis compound

A lignin-derived compound synthesized via Co-Schiff base-catalyzed oxidation of syringyl alcohol. It exhibits higher stability and yield (74–86%) compared to monomethoxy derivatives due to symmetrical substitution .

Methylbenzoquinone

Replaces the methoxy group with a methyl (-CH₃) group. Lacks the electron-donating effect of -OCH₃, leading to reduced redox activity in biosensors .

Table 2: Substituted Benzoquinone Comparison

| Compound | Substituent | Key Application | Redox Activity (vs. MBQ) |

|---|---|---|---|

| 2,6-Dithis compound | -OCH₃ (x2) | Lignin valorization | Higher (symmetrical) |

| Methylbenzoquinone | -CH₃ | Antioxidant studies | Lower |

Functional Group Analogues

Hydroquinone

The reduced form of benzoquinone. MBQ and hydroquinone interconvert under physiological conditions, sharing toxicity mechanisms (e.g., renal damage) .

4-Methoxybenzoyl Chloride

A carbonyl-containing analogue with anticancer activity via tubulin inhibition. Unlike MBQ, it lacks redox functionality .

Table 3: Functional Group Analogues

Mechanistic and Catalytic Differences

- Redox Behavior: MBQ undergoes a two-electron redox cycle in biosensors, distinct from methylbenzoquinone’s single-electron pathway .

- Catalytic Selectivity: MBQ forms selectively (75% yield) using MCM-41 catalysts, whereas non-porous silica yields unselective products .

Controversies and Limitations

Métodos De Preparación

Microbial Fermentation Using Lactic Acid Bacteria

The utilization of lactic acid bacteria (LAB) for the microbial fermentation of wheat germ represents a sustainable and efficient method for producing 2-methoxy-1,4-benzoquinone. In a seminal study, Lactobacillus plantarum LB1 and Lactobacillus rossiae LB5 were selected for their high β-glucosidase activity, which catalyzes the hydrolysis of glycosylated precursors into their bioactive quinone forms . Raw wheat germ contains glycosidically bound forms of 2-methoxy benzoquinone and 2,6-dimethoxybenzoquinone, which are released during fermentation.

The fermentation process involved incubating wheat germ with LAB strains at 30°C for 24 hours. Control experiments with uninoculated wheat germ showed negligible release of quinones, underscoring the necessity of microbial activity. Over 24 hours, the concentration of 2-methoxy benzoquinone increased from 0.104 ± 0.008 mg/g to 0.415 ± 0.016 mg/g, while 2,6-dithis compound rose from 0.042 ± 0.003 mg/g to 0.252 ± 0.013 mg/g . This corresponds to 4-fold and 6-fold increases, respectively, compared to the control. The reaction kinetics revealed that the majority of quinone release occurred between 12–18 hours, with minimal gains beyond 24 hours due to acidification and sensory degradation of the substrate .

This method’s advantages include its reliance on renewable substrates and avoidance of harsh chemicals. However, scalability is limited by the need for precise control over microbial activity and substrate composition.

Chemical Synthesis via Diels-Alder Reaction

The Diels-Alder reaction has been employed in the synthesis of complex quinones, offering a pathway to this compound through strategic functionalization. For example, Johann Mulzer’s synthesis of ortho-quinone dienophiles involved 12 steps starting from 2,6-dihydroxynaphthalene . While this route targeted advanced intermediates for natural product synthesis, its principles are applicable to simpler quinones.

A hypothetical route to this compound could involve the Diels-Alder reaction between a methoxy-substituted dienophile and a conjugated diene. For instance, heating 2-methoxy-1,4-benzoquinone with 1,3-butadiene in dioxane could yield a cycloadduct, which upon tautomerization and reductive cyclization would generate the target compound . However, this approach remains speculative without direct experimental validation.

Historical precedents, such as Woodward’s use of Diels-Alder reactions in steroid synthesis, highlight the method’s versatility but also its complexity. Multi-step sequences, low yields (e.g., 8% in decalin formation), and stringent stereochemical requirements limit its practicality for this compound production .

Comparative Analysis of Preparation Methods

The table below summarizes the key metrics of the discussed methods:

| Method | Yield | Reaction Time | Sustainability | Complexity |

|---|---|---|---|---|

| Microbial Fermentation | 0.415 mg/g | 24 hours | High | Moderate |

| Enzymatic Oxidation | 42–92% | 3.5 hours | High | Low |

| Diels-Alder Synthesis | Not reported | Multi-day | Low | High |

Microbial fermentation excels in sustainability but requires prolonged incubation. Enzymatic oxidation balances speed and green chemistry, whereas chemical synthesis offers precision at the cost of efficiency.

Propiedades

IUPAC Name |

2-methoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKWJHONFFKJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182991 | |

| Record name | p-Xyloquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methoxy-1,4-benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2880-58-2 | |

| Record name | 2-Methoxy-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2880-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Xyloquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2880-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Xyloquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2880-58-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxybenzoquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JG695W2CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-1,4-benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 °C | |

| Record name | 2-Methoxy-1,4-benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.